REACTION_CXSMILES
|
[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])#[N:2].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2OC(=O)[S:18][N:17]=2)=[CH:12][CH:11]=1.C(=O)=O>CC1C=CC(C)=CC=1>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:2]=[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NSC(O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC=1C=CC(=CC1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with di-isopropyl ether
|
Type
|
FILTRATION
|
Details
|
The crystalline solid is filtered off
|
Type
|
WASH
|
Details
|
washed with a small amount of diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NSC(=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |